Tyk2-IN-8

Autoimmune Disease JAK-STAT Signaling Allosteric Inhibition

Tyk2-IN-9 (CAS 2127109-85-5, Compound is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2) that targets the regulatory pseudokinase domain (Janus Homology 2, JH2) rather than the catalytically active JH1 domain. This compound was originally disclosed in Pfizer patent US20170240552A1 as a pyrazolo[1,5-a]pyrazin-4-yl derivative.

Molecular Formula C20H17N9
Molecular Weight 383.419
CAS No. 2127109-85-5
Cat. No. B2821830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyk2-IN-8
CAS2127109-85-5
Molecular FormulaC20H17N9
Molecular Weight383.419
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CN3C(=CC=N3)C(=N2)C4=CN(N=C4)C5(CC(C5)C#N)CC#N
InChIInChI=1S/C20H17N9/c1-27-11-15(9-24-27)17-13-28-18(2-5-23-28)19(26-17)16-10-25-29(12-16)20(3-4-21)6-14(7-20)8-22/h2,5,9-14H,3,6-7H2,1H3
InChIKeyXPLZTJWZDBFWDE-LDTOLXSISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for Tyk2-IN-9 (CAS 2127109-85-5): A Sub-Nanomolar TYK2 Pseudokinase Domain (JH2) Inhibitor


Tyk2-IN-9 (CAS 2127109-85-5, Compound 26) is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2) that targets the regulatory pseudokinase domain (Janus Homology 2, JH2) rather than the catalytically active JH1 domain [1]. This compound was originally disclosed in Pfizer patent US20170240552A1 as a pyrazolo[1,5-a]pyrazin-4-yl derivative [1]. Tyk2-IN-9 is distinct from the clinical candidate Ropsacitinib (PF-06826647, CAS 2127109-84-4) which inhibits the JH1 catalytic domain. By stabilizing the JH2 pseudokinase domain, Tyk2-IN-9 allosterically blocks TYK2-mediated signal transduction downstream of IL-12, IL-23, and type I interferon receptors [1].

Why Generic Substitution of Tyk2-IN-9 Fails: Differentiating JH2 versus JH1 Domain Targeting in TYK2 Inhibition


TYK2 inhibitors are mechanistically categorized by their target domain: JH1 catalytic domain inhibitors (e.g., Ropsacitinib/PF-06826647 with IC50 = 17 nM) [1] and JH2 pseudokinase domain allosteric inhibitors (e.g., Tyk2-IN-9, Deucravacitinib) [2]. Compounds from these two classes are not functionally interchangeable. JH1 inhibitors compete with ATP at the conserved catalytic pocket, often incurring cross-reactivity against other JAK family kinases (JAK1, JAK2, JAK3) due to high active-site homology [2]. In contrast, JH2-targeting compounds like Tyk2-IN-9 bind to a regulatory domain with lower sequence conservation, enabling substantially higher isoform selectivity and distinct pharmacological profiles [2]. Additionally, within the JH2 inhibitor class, potency varies by over 2,500-fold (e.g., Tyk2-IN-9 IC50 = 0.076 nM vs ABBV-712 IC50 = 195 nM) [3], precluding simple substitution without altering experimental outcomes.

Quantitative Differentiation Guide for Tyk2-IN-9: Head-to-Head Potency, Cellular Activity, and Selectivity Evidence


Sub-Nanomolar TYK2-JH2 Potency Outperforms Clinical-Stage JH2 Inhibitors by Over 2-Fold

Tyk2-IN-9 exhibits an IC50 of 0.076 nM against the TYK2 pseudokinase domain (JH2), demonstrating 2.6-fold higher potency than the FDA-approved first-in-class JH2 inhibitor Deucravacitinib (BMS-986165, IC50 = 0.2 nM) [1][2] and 13-fold higher potency than the alternative measurement reported for Deucravacitinib in certain assays (IC50 = 1.0 nM) . This sub-nanomolar potency positions Tyk2-IN-9 as one of the most biochemically potent JH2-targeting TYK2 inhibitors available for research procurement, exceeding the potency of clinical candidates NDI-034858 (Kd < 200 pM, approximately 0.2 nM) [3] and ABBV-712 (IC50 = 195 nM) [4] by 2.5-fold and 2,500-fold, respectively.

Autoimmune Disease JAK-STAT Signaling Allosteric Inhibition

Human Whole Blood Functional Activity Confirms Potent IL-12 Pathway Suppression at 28 nM

Tyk2-IN-9 inhibits IL-12 signaling in human whole blood with an IC50 of 28 nM, as measured by flow cytometry [1]. This ex vivo functional readout provides critical translational context beyond biochemical potency. For comparison, Deucravacitinib inhibits IL-23, IL-12, and type I IFN-driven cellular signaling with an IC50 range of 2-14 nM . While direct head-to-head data in identical whole blood assay conditions are not publicly available, the 28 nM whole blood IC50 for Tyk2-IN-9 confirms that its sub-nanomolar biochemical potency translates to robust functional activity in a physiologically relevant human tissue matrix [1]. The compound also exhibits JAK kinase inhibition across Tyk2 (IC50 = 6 nM), JAK1 (IC50 = 21 nM), and JAK2 (IC50 = 8 nM) in cellular context [2].

Cytokine Signaling Ex Vivo Pharmacology IL-12/IL-23 Axis

JH2 Domain Targeting Enables Mechanistic Selectivity Unattainable with JH1 Catalytic Inhibitors

Tyk2-IN-9 targets the TYK2 JH2 pseudokinase domain with IC50 = 0.076 nM and JAK1-JH2 with IC50 = 1.8 nM, yielding a 24-fold selectivity window for TYK2 over JAK1 at the JH2 domain level [1]. This allosteric mechanism fundamentally differs from JH1 catalytic domain inhibitors such as Ropsacitinib (PF-06826647), which binds the TYK2 JH1 domain with IC50 = 17 nM but exhibits cross-reactivity with JAK1 (IC50 = 383 nM) and JAK2 (IC50 = 74 nM) . The JH2-targeting approach leverages the lower sequence homology of the pseudokinase regulatory domain across the JAK family, enabling greater isoform discrimination [2]. While Tyk2-IN-9 shows some JAK1-JH2 activity (IC50 = 1.8 nM), this remains distinct from the broader JAK family cross-reactivity characteristic of JH1-targeting molecules [2].

Isoform Selectivity Kinase Inhibitor Design JAK Family

Recommended Research and Industrial Application Scenarios for Tyk2-IN-9 Procurement


High-Throughput Screening of TYK2-Dependent Signaling in Autoimmune Disease Models

Tyk2-IN-9's sub-nanomolar TYK2-JH2 potency (IC50 = 0.076 nM) [1] makes it suitable for high-throughput screening applications where compound quantity conservation is essential. Its low biochemical IC50 enables robust target engagement at reduced compound concentrations, minimizing DMSO carryover artifacts in cell-based assays. Researchers studying IL-12, IL-23, or type I IFN-driven JAK-STAT signaling in autoimmune contexts (psoriasis, inflammatory bowel disease, SLE) can use Tyk2-IN-9 as a reference JH2-targeting inhibitor, with the advantage of requiring less compound mass per experiment compared to less potent JH2 inhibitors such as ABBV-712 (IC50 = 195 nM) [2].

Mechanistic Dissection of JH2 Pseudokinase Domain Allostery Versus JH1 Catalytic Inhibition

Tyk2-IN-9 provides the JH2 pseudokinase domain targeting mechanism (IC50 = 0.076 nM) [1], enabling side-by-side comparison with JH1 catalytic inhibitors like Ropsacitinib (IC50 = 17 nM at TYK2 JH1) . This paired experimental design allows researchers to dissect the differential pharmacological consequences of allosteric JH2 stabilization versus ATP-competitive JH1 blockade. Such studies are critical for understanding the structural basis of JAK family selectivity and for validating whether the enhanced isoform discrimination achieved through JH2 targeting translates to differentiated cellular phenotypes or in vivo efficacy profiles.

Ex Vivo Target Engagement Validation Using Human Whole Blood Assays

Tyk2-IN-9 has demonstrated functional activity in human whole blood, inhibiting IL-12 signaling with an IC50 of 28 nM as measured by flow cytometry [1]. This validated ex vivo activity supports the compound's use in translational pharmacology studies requiring demonstration of target engagement in a complex human tissue environment. The availability of whole blood IC50 data distinguishes Tyk2-IN-9 from compounds that possess only biochemical IC50 measurements, providing greater confidence when designing dose-ranging studies or when correlating plasma drug levels with pharmacodynamic biomarker changes.

Structure-Activity Relationship (SAR) Studies of Pyrazolo[1,5-a]pyrazin-4-yl Derivatives

Tyk2-IN-9 (Compound 26) was originally disclosed in Pfizer patent US20170240552A1 as part of a series of pyrazolo[1,5-a]pyrazin-4-yl derivatives [1]. Medicinal chemistry groups engaged in TYK2 inhibitor optimization can procure Tyk2-IN-9 as a benchmark compound for SAR expansion around this chemotype. Its well-characterized TYK2-JH2 IC50 (0.076 nM) and JAK1-JH2 IC50 (1.8 nM) [1] provide a quantitative baseline against which newly synthesized analogs can be directly compared in biochemical and cellular assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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